![molecular formula C14H25Cl3N2O2 B5282934 N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B5282934.png)
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro, ethoxy, and methoxy substituted phenyl ring, along with a dimethylethane-1,2-diamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the substituted phenyl ring:
Attachment of the ethane-1,2-diamine moiety: This is achieved through nucleophilic substitution reactions where the substituted phenyl ring reacts with ethane-1,2-diamine.
Dimethylation: The final step involves the dimethylation of the ethane-1,2-diamine moiety to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure dihydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-4-ethoxy-5-methoxybenzyl)-3-chloro-2-methylaniline
- N’-(3-chloro-4-methoxy-phenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O2.2ClH/c1-5-19-14-12(15)8-11(9-13(14)18-4)10-16-6-7-17(2)3;;/h8-9,16H,5-7,10H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFKSEPWUVJGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNCCN(C)C)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5282859.png)
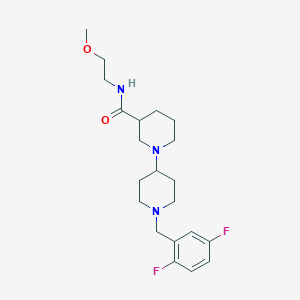
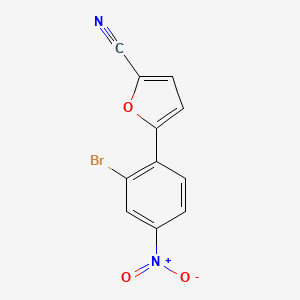
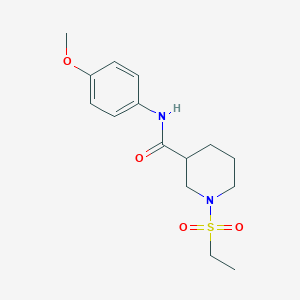
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5282880.png)
![6-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridine-2-carbonitrile](/img/structure/B5282885.png)
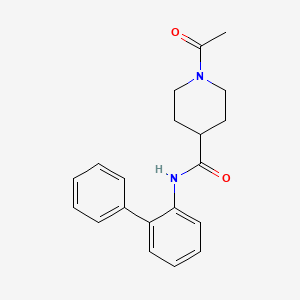
![4-Benzyl-1-[(2,3-dichlorophenyl)methyl]piperidine;oxalic acid](/img/structure/B5282909.png)
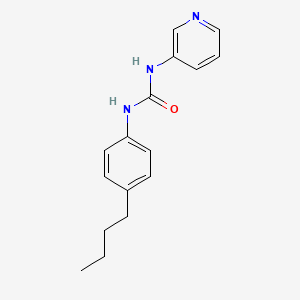
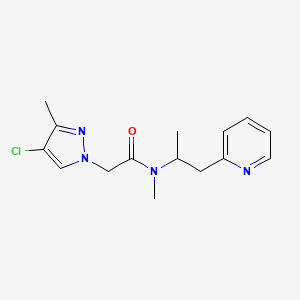
![[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-(2-methylpyrimidin-5-yl)methanone](/img/structure/B5282925.png)
![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B5282935.png)
![N~1~-methyl-N~2~-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5282956.png)
![2-(4-{[6-(2,4-DICHLOROPHENYL)-3-(DIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}PHENOXY)ACETAMIDE](/img/structure/B5282964.png)
